molecular formula C10H11FO2 B596851 Benzyl 3-fluoropropanoate CAS No. 115952-61-9

Benzyl 3-fluoropropanoate

Cat. No.: B596851
CAS No.: 115952-61-9
M. Wt: 182.194
InChI Key: WSBVWPKJUJCDIR-UHFFFAOYSA-N
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Description

Benzyl 3-fluoropropanoate is an organic compound with the molecular formula C10H11FO2. It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain that is also bonded to an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-fluoropropanoate can be synthesized through the esterification of 3-fluoropropanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoropropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoropropanoic acid and benzyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-fluoropropanoic acid and benzyl alcohol.

    Reduction: 3-fluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-fluoropropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and metabolic stability.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 3-fluoropropanoate in biological systems involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-fluoropropanoic acid, which can then interact with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.

    Benzyl 3-bromopropanoate: Contains a bromine atom instead of fluorine.

    Benzyl 3-iodopropanoate: Contains an iodine atom instead of fluorine.

Uniqueness

Benzyl 3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable building block in drug design and other applications.

Properties

IUPAC Name

benzyl 3-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBVWPKJUJCDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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